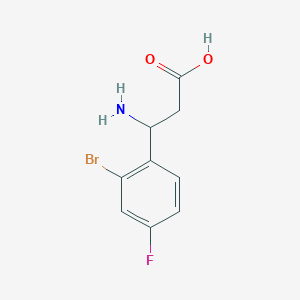![molecular formula C17H29BN2O4 B2523601 N-[3-(2-Methoxyethoxy)propyl]-5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amin CAS No. 2490665-96-6](/img/structure/B2523601.png)
N-[3-(2-Methoxyethoxy)propyl]-5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-methoxyethoxy)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C17H29BN2O4 and its molecular weight is 336.24. The purity is usually 95%.
BenchChem offers high-quality N-[3-(2-methoxyethoxy)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(2-methoxyethoxy)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese und Arzneimittelzwischenprodukte
Organoboranverbindungen spielen eine entscheidende Rolle in der organischen Synthese. Diese Verbindung mit ihren Borat- und Sulfonamidgruppen kann durch nucleophile und Amidierungsreaktionen synthetisiert werden. Sie dient als Zwischenprodukt bei der Herstellung anderer wertvoller Verbindungen. Insbesondere werden Boronsäurederivate zum Schutz von Diolen während der Arzneimittelsynthese, zur Teilnahme an der asymmetrischen Aminosäuresynthese und zur Erleichterung von Diels-Alder- und Suzuki-Kupplungsreaktionen eingesetzt. Darüber hinaus finden Borsäureverbindungen Anwendung als Enzyminhibitoren und spezifische Ligandenmedikamente .
Arzneimittelverabreichungssysteme
Boronsäureesterbindungen, wie sie in dieser Verbindung vorkommen, werden beim Aufbau von stimuli-reaktiven Arzneimittelträgern eingesetzt. Diese Träger reagieren auf Änderungen des pH-Werts, des Glukosespiegels und des ATP im Körper. Beispiele für Arzneimittelträger, die auf Boratverknüpfungen basieren, sind Arzneimittel-Polymer-Konjugate, Polymermizellen, lineare-hyperverzweigte Polymere und mesoporöses Siliciumdioxid. Diese Systeme können Antikrebsmittel, Insulin und Gene freisetzen und ermöglichen so eine kontrollierte Arzneimittelfreisetzung .
Berechnungschemie und Molekülmodellierung
Dichtefunktionaltheorie (DFT)-Berechnungen liefern Einblicke in die elektronische Struktur, das molekulare elektrostatische Potential und die Grenzorbitale der Verbindung. Forscher verwenden DFT, um ihre Eigenschaften und ihr Verhalten vorherzusagen, was die rationale Arzneimittelentwicklung und das Verständnis ihrer Reaktivität unterstützt.
Zusammenfassend lässt sich sagen, dass N-[3-(2-Methoxyethoxy)propyl]-5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amin eine vielseitige Verbindung ist, die in der organischen Synthese, der Arzneimittelverabreichung, der Materialwissenschaft und der biologischen Forschung eingesetzt wird. Seine einzigartigen Eigenschaften machen es zu einem spannenden Forschungsgebiet für Wissenschaftler verschiedener Disziplinen . Bei weiteren Fragen oder dem Bedarf an zusätzlichen Informationen können Sie sich gerne an uns wenden! 😊
Eigenschaften
IUPAC Name |
N-[3-(2-methoxyethoxy)propyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BN2O4/c1-16(2)17(3,4)24-18(23-16)14-7-8-15(20-13-14)19-9-6-10-22-12-11-21-5/h7-8,13H,6,9-12H2,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACUWUZVMKVUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCCOCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2523521.png)
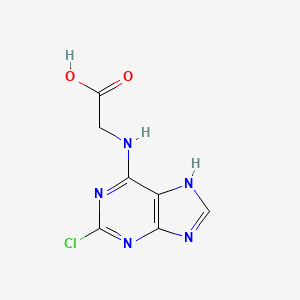
![ethyl (7Z)-2-[(N,N-diethylglycyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2523523.png)
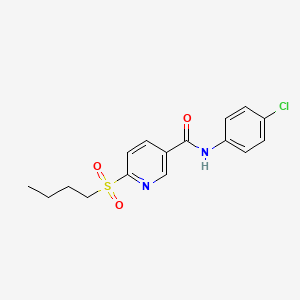
![Methyl[1-(piperidin-1-yl)propan-2-yl]amine](/img/structure/B2523526.png)
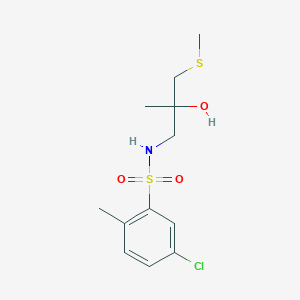
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 4-propyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B2523528.png)
![4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B2523530.png)
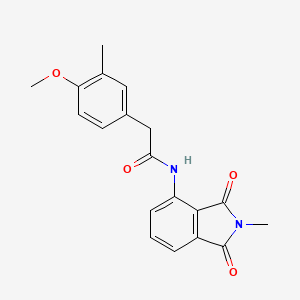
![2-chloro-N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2523532.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2523533.png)
![2-(benzylsulfanyl)-N-cyclohexyl[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2523534.png)
![5-CHLORO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-2-METHOXYBENZAMIDE](/img/structure/B2523536.png)
